molecular formula C15H9Cl2FN4 B608326 KEA1-97 CAS No. 2138882-71-8

KEA1-97

货号: B608326
CAS 编号: 2138882-71-8
分子量: 335.16
InChI 键: DUROVTLUQOYUPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

KEA1-97 的合成涉及使用二氯三嗪基共价配体。 这些配体以其与赖氨酸的反应性而闻名,赖氨酸对于硫氧还蛋白和胱天蛋白酶 3 之间的相互作用至关重要 . 合成路线通常包括以下步骤:

This compound 的工业生产方法尚未得到广泛记录,但它们可能涉及使用类似的反应条件和纯化技术进行大规模合成。

化学反应分析

由于其反应性二氯三嗪骨架,KEA1-97 主要发生取代反应。这些反应中常用的试剂和条件包括:

从这些反应中形成的主要产物是 this compound 本身,其特征在于其干扰硫氧还蛋白和胱天蛋白酶 3 之间相互作用的能力 .

科学研究应用

Chemical Properties and Mechanism of Action

KEA1-97 is a selective disruptor of the interaction between thioredoxin and caspase 3, a critical pathway involved in the regulation of apoptosis. It targets lysine 72 of thioredoxin, disrupting its interaction with caspase 3, which leads to the activation of caspases and subsequent induction of apoptosis in cancer cells without affecting thioredoxin activity itself .

Chemical Properties:

  • Molecular Formula: C15H9Cl2FN4
  • Molecular Weight: 335.16 g/mol
  • CAS Number: 2138882-71-8

Scientific Research Applications

This compound has several significant applications across different domains:

  • Cancer Research:
    • This compound has been studied for its effects on triple-negative breast cancer (TNBC) cells. In vitro studies demonstrated that treatment with this compound activated caspases and induced apoptosis in these cells, leading to impaired cell survival and proliferation .
    • In vivo experiments indicated that daily administration of this compound (5 mg/kg) significantly reduced tumor growth in xenograft models without causing overt toxicity .
  • Biological Studies:
    • The compound serves as a valuable tool for investigating protein-protein interactions, particularly in studies focused on apoptosis mechanisms. By disrupting the thioredoxin-caspase 3 interaction, researchers can better understand the regulatory pathways involved in cell death .
  • Drug Development:
    • Given its selective mechanism, this compound is being explored as a lead compound for developing new anticancer therapies. Its ability to induce apoptosis specifically in cancer cells makes it a promising candidate for further drug development efforts aimed at targeting resistant cancer types .

Table 1: Summary of Experimental Findings with this compound

Study TypeModelDosageKey Findings
In Vitro231MFP Cells10 μMActivated caspase 3/7; induced apoptotic cell death.
In VivoSCID Mice5 mg/kg (i.p.)Attenuated tumor xenograft growth after 50 days.
Protein InteractionThioredoxin-Caspase 3N/ADisrupted interaction; enhanced apoptosis signaling.

生物活性

KEA1-97 is a covalent ligand derived from dichlorotriazine scaffolds, which has shown significant biological activity, particularly in the context of cancer therapy. This compound has been studied for its effects on triple-negative breast cancer (TNBC) cells, demonstrating its potential as a therapeutic agent by disrupting key protein interactions involved in apoptosis and cell survival.

This compound primarily targets thioredoxin (TXN), a protein that plays a crucial role in cellular redox balance and apoptosis regulation. The compound specifically binds to lysine 72 of TXN, which is critical for its interaction with caspase 3, an essential enzyme in the apoptotic pathway. By disrupting this interaction, this compound activates caspases and induces apoptosis in TNBC cells without inhibiting TXN's overall activity .

Key Findings

  • Caspase Activation : Treatment with this compound leads to the activation of caspases 3 and 7, resulting in apoptotic cell death in 231MFP breast cancer cells .
  • In Vivo Efficacy : In xenograft models, daily administration of this compound (5 mg/kg) significantly reduced tumor growth without causing overt toxicity to the host mice .
  • Selectivity : this compound exhibited a therapeutic window, impairing TNBC cell survival while maintaining viability in non-transformed cells like MCF10A .

Research Findings and Case Studies

The following table summarizes key research findings related to this compound:

Study AspectDetails
Target Protein Thioredoxin (TXN)
Binding Site Lysine 72
Mechanism Disrupts TXN-caspase 3 interaction; activates caspases
Cell Line Used 231MFP (triple-negative breast cancer)
In Vivo Model Xenograft model in immune-deficient mice
Dosage 5 mg/kg intraperitoneally for 50 days
Outcome Significant reduction in tumor growth; well-tolerated with no overt toxicity

Detailed Research Findings

In a study utilizing activity-based protein profiling (ABPP), researchers demonstrated that this compound effectively disrupts the TXN-caspase 3 interaction. The study involved preincubating proteomes with this compound before labeling with a dichlorotriazine-alkyne probe. This approach allowed for the identification of specific protein targets affected by this compound treatment. The results indicated that higher expression levels of TXN conferred resistance to the antiproliferative effects of this compound, underscoring the importance of TXN in mediating the compound's biological activity .

Future Directions

While this compound shows promise as a therapeutic agent against TNBC, further studies are needed to explore its safety profile and potential side effects. Future research should focus on:

  • Long-term Toxicity Studies : Evaluating the chronic effects of this compound on normal tissues.
  • Combination Therapies : Investigating the efficacy of this compound in combination with other chemotherapeutic agents.
  • Mechanistic Insights : Further elucidating the molecular pathways influenced by this compound treatment.

属性

IUPAC Name

4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUROVTLUQOYUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KEA1-97
Reactant of Route 2
Reactant of Route 2
KEA1-97
Reactant of Route 3
Reactant of Route 3
KEA1-97
Reactant of Route 4
Reactant of Route 4
KEA1-97
Reactant of Route 5
Reactant of Route 5
KEA1-97
Reactant of Route 6
KEA1-97

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。